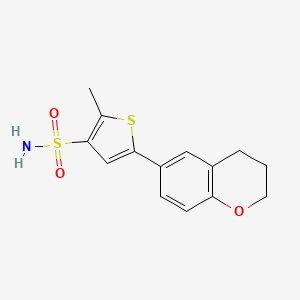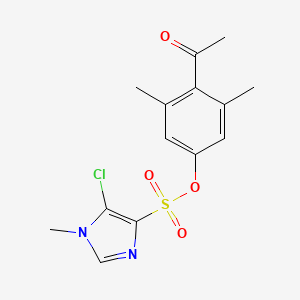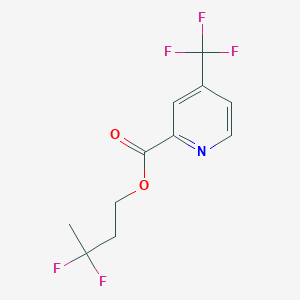
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its catalytic activity. The compound has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. However, the compound also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide. One potential direction is the development of novel drugs and therapeutic agents based on the compound's unique chemical structure. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.
Synthesis Methods
The synthesis of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-sulfonic acid with 6-hydroxy-3,4-dihydro-2H-chromen-5(6H)-one in the presence of a suitable reagent such as triethylamine. The reaction results in the formation of the desired compound in good yield and purity.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its ability to act as an enzyme inhibitor and potential anticancer agent. The compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
properties
IUPAC Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-9-14(20(15,16)17)8-13(19-9)11-4-5-12-10(7-11)3-2-6-18-12/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAKDWPWGBOENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC3=C(C=C2)OCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)